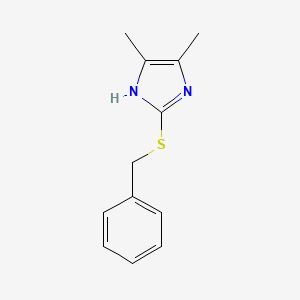![molecular formula C15H24N2O2S B12485330 4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B12485330.png)
4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-[(cyclohexylmethyl)amino]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various biological processes, leading to its potential therapeutic effects. The inhibition of carbonic anhydrase can result in the modulation of pH levels in cells, which is particularly relevant in cancer treatment where tumor cells exhibit altered pH regulation .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazoles: These compounds also contain a benzene ring fused to an imidazole ring and have similar applications in medicinal chemistry.
Sulfonamides: A broader class of compounds that include various derivatives with sulfonamide groups, used as antibiotics and enzyme inhibitors.
Uniqueness
4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide is unique due to its specific structure, which combines a cyclohexylmethyl group with a benzenesulfonamide moiety. This unique structure contributes to its specific biological activity and potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H24N2O2S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[2-(cyclohexylmethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O2S/c16-20(18,19)15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-12H2,(H2,16,18,19) |
Clave InChI |
LACGDNYOKYZLTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNCCC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-bromophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12485249.png)
![1-[2-(diethylamino)ethyl]-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine](/img/structure/B12485266.png)
![N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12485271.png)
![Ethyl 2-(morpholin-4-yl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B12485277.png)
![3-(2-ethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485279.png)
![2,3,4,6-tetra-O-acetyl-N-[(3-nitrophenyl)carbamothioyl]-beta-D-glucopyranosylamine](/img/structure/B12485281.png)
methanone](/img/structure/B12485282.png)
![3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)
![N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine](/img/structure/B12485305.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)

![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12485318.png)

